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Compound of Interest

Compound Name:
3-Bromo-N-cyclopropyl-5-

nitropyridin-2-amine

CAS No.: 1065074-85-2

Cat. No.: B1522411 Get Quote

3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine[1]
Executive Summary
CAS 1065074-85-2, chemically identified as 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine,

is a high-value heterocyclic intermediate critical to the synthesis of next-generation kinase

inhibitors.[1] Its structural motif—a pyridine core functionalized with a nitro group (for reduction

to a diamine), a bromine atom (for cross-coupling), and a cyclopropylamine (a common

pharmacophore for metabolic stability)—makes it a linchpin in the development of fused

bicyclic systems such as imidazo[4,5-b]pyridines.

This guide provides a rigorous technical characterization framework. It moves beyond basic

identification to address the specific purity, solid-state, and safety attributes required for GMP-

compliant drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5]
[6][7][8]
Before initiating analytical workflows, the fundamental physicochemical properties must be

established to guide method selection.
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Property Specification / Data

Chemical Name 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine

CAS Number 1065074-85-2

Molecular Formula C₈H₈BrN₃O₂

Molecular Weight 258.07 g/mol

Appearance
Yellow to orange crystalline solid (characteristic

of nitro-pyridines)

Solubility
Soluble in DMSO, DMF, EtOAc; Low solubility in

water

LogP (Predicted) ~2.1 (Moderate lipophilicity)

pKa (Predicted)
~2.5 (Pyridine nitrogen), weakly basic due to

electron-withdrawing nitro group

Synthesis & Impurity Logic
Understanding the synthesis is prerequisite to defining the impurity profile. The most scalable

route involves Nucleophilic Aromatic Substitution (SNAr), which dictates the specific impurities

to monitor.

Primary Synthetic Route: Reaction of 3-bromo-2-chloro-5-nitropyridine with cyclopropylamine in

the presence of a base (e.g., DIPEA or K₂CO₃).[1]

Critical Impurities:

Starting Material (SM): 3-Bromo-2-chloro-5-nitropyridine (Genotoxic alert due to nitro/halo

moiety).[1]

Regioisomers: Rare in this specific SNAr due to the high reactivity of the C2-chlorine, but

possible if the starting material contained 2-bromo-3-chloro isomers.[1]

Hydrolysis Product: 3-Bromo-5-nitro-2-hydroxypyridine (formed if water is present during

heating).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.bldpharm.com/products/1065074-81-8.html
https://www.bldpharm.com/products/1065074-81-8.html
https://www.bldpharm.com/products/1065074-81-8.html
https://www.bldpharm.com/products/1065074-81-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: Synthesis & Impurity Pathway
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Caption: S_NAr synthesis pathway highlighting the origin of critical impurities (Hydrolysis and

Residual SM).

Analytical Characterization Strategy
4.1. Nuclear Magnetic Resonance (NMR)
The structure contains distinct chemical environments that allow for rapid validation.

Solvent: DMSO-d₆ is recommended due to the compound's polarity.

¹H NMR Expectations:

Pyridine Ring: Two aromatic protons. The proton at C6 (adjacent to the nitro group) will be

most deshielded (~9.0 ppm, doublet). The proton at C4 will be slightly upfield (~8.5 ppm,

doublet).

Amine NH: Broad singlet/multiplet around 8.0–8.5 ppm (exchangeable).

Cyclopropyl Group: Distinct high-field multiplets. One CH proton (~3.0 ppm) and four CH₂

protons (0.5–0.9 ppm, appearing as two multiplets).
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4.2. High-Performance Liquid Chromatography (HPLC)
A generic gradient is insufficient. The method must separate the highly polar hydrolysis impurity

from the lipophilic parent.

Recommended Protocol:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: 254 nm (primary) and 280 nm.

Rationale: The acidic mobile phase keeps the weakly basic pyridine protonated or neutral

(depending on pH vs pKa), ensuring sharp peak shape.

4.3. Mass Spectrometry (MS)
Ionization: ESI Positive Mode.

Key Feature: The Bromine Isotope Pattern. You must observe two peaks of nearly equal

intensity separated by 2 mass units.

[M+H]⁺: 258.0 and 260.0 (corresponding to ⁷⁹Br and ⁸¹Br).

Note: If this 1:1 ratio is absent, the bromine is not present or has been debrominated.

Experimental Protocols
Protocol A: Purity Assessment by HPLC

Sample Prep: Dissolve 5 mg of CAS 1065074-85-2 in 10 mL of Acetonitrile:Water (50:50).

Sonicate for 5 minutes. Filter through a 0.2 µm PTFE filter.

Injection: 5 µL.
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System Suitability:

Tailing factor must be < 1.5.

Resolution between Main Peak and nearest impurity > 2.0.

Reporting: Integrate all peaks > 0.05% area.

Protocol B: Solid State Stability (DSC)
For drug development, understanding the melting point and thermal stability is vital to prevent

processing hazards.

Instrument: Differential Scanning Calorimeter.

Pan: Crimped Aluminum (non-hermetic).

Ramp: 10°C/min from 30°C to 300°C.

Expectation: A sharp endotherm (melting) followed potentially by an exotherm

(decomposition of the nitro group).

Warning: Nitro compounds can be energetic. Do not seal pans hermetically if

decomposition is suspected.

Visualization: Analytical Workflow
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Caption: Integrated analytical workflow for confirming identity and purity.

Safety & Handling (Crucial for Researchers)
Genotoxicity Alert: As a nitro-pyridine and alkylating agent precursor, this compound should

be treated as a Potential Genotoxic Impurity (PGI) until proven otherwise.

Handling: Use a fume hood. Double-glove (Nitrile).[2]

Storage: Store at 2-8°C, protected from light (nitro groups can be photosensitive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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